molecular formula C12H9BrClN3O B2876886 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 2007909-89-7

3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B2876886
CAS No.: 2007909-89-7
M. Wt: 326.58
InChI Key: TUTSDONSDVUVJU-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C12H9BrClN3O and its molecular weight is 326.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including those with a 4-chlorophenyl group, have been synthesized and evaluated for their potential against A549 lung cancer cells. Preliminary biological evaluations indicate these compounds inhibit cell growth in dosage- and time-dependent manners, with certain derivatives showing significant inhibitory effects. This suggests their potential as therapeutic agents against lung cancer through mechanisms that might involve modulating autophagy (Zhang et al., 2008).

Synthesis and Applications in Organic Chemistry

The synthesis of brominated trihalomethylenones as versatile precursors to various pyrazole derivatives has been explored. These compounds serve as intermediates for producing 3-ethoxymethyl, 3-formyl, 3-azidomethyl, 3-triazolyl, and 3-aminomethyl pyrazoles through reactions like cyclocondensation, nucleophilic substitution, and reduction. The methodologies yield products in moderate to good yields, highlighting their utility in the synthesis of heterocyclic compounds with potential biological activities (Martins et al., 2013).

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, has demonstrated their potential as antimicrobial and anticancer agents. These compounds have shown higher anticancer activity than doxorubicin, a reference drug, in preliminary studies. Their antimicrobial activity has also been highlighted, suggesting a broad spectrum of potential therapeutic applications (Hafez et al., 2016).

Properties

IUPAC Name

3-bromo-2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O/c13-9-10(7-1-3-8(14)4-2-7)16-17-6-5-15-12(18)11(9)17/h1-4H,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTSDONSDVUVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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